N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide
Overview
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide, commonly known as CCTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCTB belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antiviral, and antiparasitic properties. We will also explore the advantages and limitations of using CCTB in lab experiments and list several future directions for research.
Mechanism of Action
The mechanism of action of CCTB is not fully understood, but research suggests that it inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting ribonucleotide reductase, CCTB disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCTB has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, CCTB exhibits antiviral and antiparasitic properties. CCTB has also been shown to inhibit the activity of several enzymes, including carbonic anhydrase, cholinesterase, and acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the advantages of using CCTB in lab experiments is its potent antitumor activity. CCTB has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using CCTB is its toxicity. CCTB has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CCTB. One area of research is the development of new derivatives of CCTB with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of CCTB, which could lead to the development of new cancer therapies. Finally, research could focus on the development of new drug delivery systems for CCTB, which could improve its efficacy and reduce its toxicity.
Scientific Research Applications
CCTB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that CCTB exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. CCTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-25-16-11-13(12-17(26-5-2)18(16)27-6-3)19(24)23-20(28)22-15-9-7-14(21)8-10-15/h7-12H,4-6H2,1-3H3,(H2,22,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZJEBMPSKOMAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359959 | |
Record name | STK147911 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81292-61-7 | |
Record name | STK147911 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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